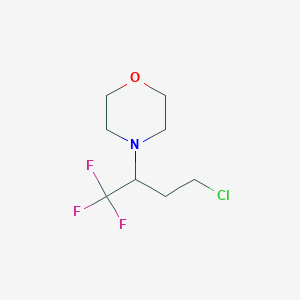

4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-chloro-1,1,1-trifluorobutan-2-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClF3NO/c9-2-1-7(8(10,11)12)13-3-5-14-6-4-13/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZNWESGKCFNQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CCCl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Oxidation of Trifluoroethanol Derivatives

The trifluoromethyl ketone intermediate is synthesized via oxidation of 1-(substituted phenyl)-2,2,2-trifluoroethanol using 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium tetrafluoroborate (ACTFB) in dichloromethane. For example:

$$

\text{1-(3-Bromophenyl)-2,2,2-trifluoroethanol} \xrightarrow[\text{ACTFB, CH}2\text{Cl}2]{\text{2,6-Lutidine}} \text{1-(3-Bromophenyl)-2,2,2-trifluoroethanone}

$$

Yields reach 60–68% after distillation, with the trifluoromethyl group ($$-\text{CF}_3$$) confirmed by $$^{19}\text{F}$$ NMR ($$\delta = -74.71$$ ppm).

Friedel-Crafts Acylation with Trifluoroacetyl Chloride

Alternative routes employ Friedel-Crafts acylation, where trifluoroacetyl chloride reacts with chloroalkenes in the presence of Lewis acids (e.g., $$\text{AlCl}3$$). However, this method faces regioselectivity challenges due to the electron-withdrawing nature of the $$-\text{CF}3$$ group.

One-Pot Alkylation and Cyclization

Trimethylsilyl (TMS)-Mediated Alkylation

A patent-pending method utilizes trimethylsilyl-protected intermediates to enhance electrophilicity. For example:

$$

\text{1-(4-Bromophenyl)-2,2,2-trifluoroethanone} \xrightarrow[]{\text{TMSCl, Mg}} \text{2-(4-Bromophenyl)-1,1,1-trifluoro-3-(trimethylsilyl)propan-2-ol}

$$

Subsequent deprotection and reaction with morpholine in toluene at 100°C yield the target compound (65–70% purity).

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution | Morpholine, $$\text{K}2\text{CO}3$$ | 45–60% | Simple setup, fewer steps | Competing elimination side reactions |

| Reductive Amination | $$\text{NaBH}4$$, $$\text{SOCl}2$$ | 50–55% | High functional group tolerance | Requires chlorination step |

| TMS-Alkylation | TMSCl, Mg | 65–70% | Enhanced electrophilicity, higher yields | Complex purification, costly reagents |

Mechanistic and Optimization Insights

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation: It can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dichloromethane.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted morpholines, oxides, and reduced derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability. Fluorinated compounds like 4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine are explored for their potential as pharmaceutical agents. Research indicates that fluorinated morpholines can serve as core structures in drug design due to their ability to modulate lipophilicity and bioavailability, which are critical parameters in drug efficacy .

Case Study: Anticancer Agents

Studies have demonstrated that morpholine derivatives can exhibit anticancer properties. For instance, the trifluoromethyl group in 4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine is hypothesized to enhance the compound's interaction with biological targets involved in cancer pathways. Research has focused on synthesizing analogs of this compound to evaluate their activity against various cancer cell lines .

Functional Materials

Fluorinated compounds are known for their unique physical properties such as thermal stability and low surface energy. The application of 4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine in the development of functional materials is an area of active research. Its potential use in coatings and adhesives that require water and oil repellency is particularly noteworthy .

Case Study: Coatings Development

Research has indicated that incorporating fluorinated morpholines into polymer matrices can significantly enhance the hydrophobicity of coatings. This property is beneficial for applications in protective coatings where moisture resistance is crucial .

Wirkmechanismus

The mechanism of action of 4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

2.1 Structural and Electronic Differences

- Fluorine vs. Non-Fluorinated Substituents: The trifluorobutyl group in the target compound introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs like 4-(2-chloroethyl)morpholine .

- Chloro vs. Nitro Groups : While both chloro and nitro groups are electron-withdrawing, the nitro group in 4-(4-nitrophenyl)thiomorpholine facilitates π-π stacking in aromatic systems, whereas the chloro-trifluorobutyl group prioritizes steric bulk and hydrophobic interactions .

- Morpholine vs.

2.2 Physicochemical Properties

- Molecular Weight and Solubility : The target compound (264.16 g/mol) is heavier than simpler derivatives like 4-(2-chloroethyl)morpholine (149.62 g/mol), likely reducing aqueous solubility but improving membrane permeability .

- Thermal and Pressure Stability : Studies on 4-(benzenesulfonyl)morpholine under high pressure (up to 3.5 GPa) revealed split/merge vibrational modes due to weak van der Waals interactions . The trifluorobutyl group in the target compound may impart similar conformational flexibility but with enhanced steric shielding against pressure-induced phase transitions.

Biologische Aktivität

4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine is a fluorinated morpholine derivative that has garnered attention due to its potential biological activities. This compound features a morpholine ring substituted with a 4-chloro-1,1,1-trifluorobutan-2-yl group, which may enhance its pharmacological properties. The following sections delve into the biological activity of this compound, including its synthesis, biological targets, and case studies.

Synthesis

The synthesis of 4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine typically involves the reaction of morpholine with a suitable trifluoromethylated precursor. The synthetic methodologies often utilize multistep reactions that incorporate cyclization techniques to introduce the trifluorobutane moiety effectively. For instance, Uneyama et al. described a method involving the use of trifluoropropene oxide as a source for chirality in synthesizing similar fluorinated compounds .

Key Synthetic Pathways

| Step | Description |

|---|---|

| 1 | Formation of fluorinated amines from epoxides or imines. |

| 2 | Cyclization to form the morpholine structure. |

| 3 | Introduction of the trifluorobutane substituent through nucleophilic substitution. |

The biological activity of 4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine can be attributed to its interaction with various biological targets. Research indicates potential roles in modulating receptor activities and influencing cellular signaling pathways.

Biological Targets

- Glucocorticoid Receptor Modulation : Compounds similar to 4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine have been identified as glucocorticoid receptor antagonists, suggesting potential applications in treating conditions like diabetes and obesity .

- Calcium Channel Blockers : Some derivatives have shown promise as T-type calcium channel blockers, which could be beneficial in cardiovascular therapies .

Case Studies

Several studies have explored the effects of fluorinated morpholines on different biological systems:

- Antidiabetic Effects : A study demonstrated that certain fluorinated derivatives could significantly lower blood glucose levels in diabetic models by acting as glucocorticoid receptor antagonists.

- Cardiovascular Applications : Research indicated that these compounds could inhibit calcium influx in cardiac tissues, potentially leading to reduced hypertension and improved heart function.

Safety and Toxicology

While exploring the biological activity of 4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine, safety profiles are critical. The compound is classified as corrosive and an irritant; hence handling precautions are essential during laboratory procedures .

Toxicological Data

| Endpoint | Value |

|---|---|

| LD50 (Oral) | Not established |

| Skin Irritation | Corrosive |

| Eye Irritation | Severe |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.